molecular formula C18H13F2NO3S2 B2787819 (5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448054-76-9

(5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Katalognummer: B2787819
CAS-Nummer: 1448054-76-9
Molekulargewicht: 393.42
InChI-Schlüssel: GXWCSCPNKMXQGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a fluorine atom at the 5-position, linked via a methanone bridge to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety. This structure combines electron-withdrawing substituents (fluorine, sulfonyl) with a rigid azetidine ring, which may enhance metabolic stability and target binding affinity.

Eigenschaften

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3S2/c19-12-1-4-14(5-2-12)26(23,24)15-9-21(10-15)18(22)17-8-11-7-13(20)3-6-16(11)25-17/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWCSCPNKMXQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzo[b]thiophene Derivatives

Compounds containing benzo[b]thiophene cores are noted for their bioactivity. For example:

  • 2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles (): These derivatives exhibit pharmacological activity, though specific targets are unspecified. The dichloro substitution on the benzo[b]thiophene may enhance lipophilicity compared to the mono-fluoro substitution in the target compound. The oxadiazole ring in these analogs could confer different electronic properties compared to the sulfonylazetidine group in the target .
Compound Core Structure Substituents Key Features Reference
Target Compound Benzo[b]thiophene 5-Fluoro, sulfonylazetidine Enhanced rigidity, dual fluorination N/A
Oxadiazole Derivative Benzo[b]thiophene 3',5'-Dichloro, oxadiazole High lipophilicity, potential CNS activity

Sulfonyl-Containing Compounds

The sulfonyl group is critical for binding to enzymes like carbonic anhydrases or kinases:

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This triazole derivative features a phenylsulfonyl group, which may improve solubility and target engagement. The target compound’s 4-fluorophenylsulfonyl substituent could offer similar benefits with added metabolic stability due to fluorine .
  • Benzenesulfonamide Derivatives (): These compounds demonstrate anticancer activity, suggesting that the sulfonyl group in the target compound may contribute to similar mechanisms, such as protease inhibition .
Compound Sulfonyl Group Biological Activity Key Findings Reference
Target Compound 4-Fluorophenylsulfonyl Not reported (inferred anticancer) Fluorine enhances stability N/A
Triazole Derivative Phenylsulfonyl Anticancer (unspecified) High solubility, triazole-thioether linkage
Benzenesulfonamide Benzenesulfonamide Anticancer (IC50 ~1–10 µM) Broad-spectrum activity

Fluorinated Aromatic Compounds

Fluorine substitution is a common strategy to optimize pharmacokinetics:

  • 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): The 4-fluorophenyl group here improves binding to hydrophobic pockets. The target compound’s 5-fluorobenzo[b]thiophene may similarly enhance target affinity while reducing off-target interactions .
  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine (): These derivatives show selective anticancer activity (IC50 = 1.28 µg/mL against breast cancer), highlighting the role of fluorophenyl groups in potency .
Compound Fluorinated Group Activity IC50/Key Data Reference
Target Compound 5-Fluorobenzo[b]thiophene Inferred anticancer N/A N/A
Thiadiazole Schiff Base 4-Fluorophenyl Anticancer (MCF7) 1.28 µg/mL
Thiazolidinone Derivative 4-Fluorophenyl Not specified Improved hydrophobicity

Azetidine-Containing Analogues

No direct analogs are cited in the evidence, but related 4-membered rings (e.g., oxetanes) are often used in medicinal chemistry to reduce rotatable bonds and enhance bioavailability.

Q & A

Q. Table: Critical Reaction Parameters

StepKey VariablesOptimal Conditions
Thiophene FormationCatalyst (CuI vs. Pd)Pd(OAc)₂, DMAc, 110°C
SulfonylationBase (Et₃N vs. Pyridine)Et₃N, 0°C → RT
Ketone CouplingAcid (AlCl₃ vs. FeCl₃)AlCl₃, 24h reflux

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic
Methodological Answer:
Use a multi-technique approach:

  • NMR (¹H/¹³C) : Assign proton environments (e.g., azetidine δ 3.5–4.2 ppm; fluorophenyl δ 7.3–7.8 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O, 1350–1150 cm⁻¹) and ketone (C=O, 1650–1750 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: calc. 420.0, obs. 420.9) .
  • X-ray Crystallography : Resolve bond angles (e.g., C-SO₂-C ≈117°) .

Q. Table: Key Spectroscopic Parameters

TechniqueParameters/PeaksStructural Insights
¹H NMRδ 3.5–4.2 (azetidine)Ring substitution patterns
IR1350–1150 cm⁻¹ (S=O)Functional group verification
X-rayBond angles: C-SO₂-C ≈117°Spatial conformation

How can computational modeling aid in predicting the biological targets of this compound?

Advanced
Methodological Answer:

Molecular Docking : Screen against enzyme databases (e.g., kinases) using AutoDock Vina. Prioritize targets with binding affinity < -8 kcal/mol .

MD Simulations : Assess binding stability (50 ns simulations, RMSD < 2 Å) .

Validation : Compare with known inhibitors (e.g., ATP analogs for kinase inhibition) via in vitro assays .

Example Workflow:

  • Step 1 : Generate 3D ligand structure (Open Babel).
  • Step 2 : Dock to human Aurora kinase A (PDB: 4UYE).
  • Step 3 : Validate with kinase inhibition assays (IC₅₀ < 1 µM) .

What strategies resolve contradictions in bioactivity data between in vitro and cellular models?

Advanced
Methodological Answer:
Address discrepancies via:

Solubility/Permeability : Measure logP (HPLC) and PAMPA permeability. Use surfactants (e.g., Pluronic F-68) for insoluble compounds .

Metabolic Stability : Incubate with liver microsomes; quantify degradation via LC-MS .

Cellular Context : Compare IC₅₀ in 2D vs. 3D cultures (e.g., spheroids) .

Case Study:

  • In vitro IC₅₀ : 0.5 µM (enzyme assay).
  • Cellular IC₅₀ : 10 µM.
  • Resolution : Poor membrane permeability (Papp < 1×10⁻⁶ cm/s) identified via Caco-2 assays .

What initial biological screening assays are recommended for this compound?

Basic
Methodological Answer:
Prioritize assays based on structural analogs:

Enzyme Inhibition : Kinases (e.g., JAK2), proteases (trypsin-like) .

Antimicrobial Screening : MIC against S. aureus (CLSI guidelines) .

Cytotoxicity : MTT assay in HEK293 cells (48h exposure) .

Q. Table: Assay Parameters

AssayConditionsPositive Control
Kinase Inhibition10 µM ATP, 30 min incubationStaurosporine
MIC DeterminationMueller-Hinton broth, 18hCiprofloxacin

How to design a structure-activity relationship (SAR) study focusing on the fluorophenyl and azetidinyl groups?

Advanced
Methodological Answer:

Analog Synthesis :

  • Vary fluorophenyl substituents (e.g., Cl, OCH₃ at para position) .
  • Modify azetidine (e.g., N-methylation, ring expansion to pyrrolidine) .

Bioassay Testing :

  • Measure IC₅₀ against primary targets (e.g., kinases) .
  • Corrogate substituent effects via PCA .

Key Findings from Analogs:

  • 4-Fluorophenyl : Optimal for target binding (ΔG = -9.2 kcal/mol vs. -7.8 for 4-Cl) .
  • Azetidine Methylation : Reduces potency (IC₅₀ from 0.5 µM → 5 µM) .

What experimental approaches elucidate the metabolic pathways of this compound?

Advanced
Methodological Answer:

In Vitro Metabolism :

  • Liver Microsomes : Incubate with NADPH (37°C, 1h); identify Phase I metabolites (LC-MS) .
  • CYP450 Inhibition : Use fluorescent substrates (e.g., CYP3A4: midazolam) .

In Vivo Studies :

  • Administer to rodents; collect plasma/bile for metabolite profiling .

Key Metabolites Identified:

  • Hydroxylation : At benzo[b]thiophene C-3 (m/z +16) .
  • Sulfone Reduction : Rare pathway (detected in <5% of samples) .

What purification techniques are effective post-synthesis?

Basic
Methodological Answer:

Column Chromatography : Use silica gel (hexane/EtOAc gradient) for azetidine-thiophene separation .

Recrystallization : DMF/EtOH (1:3) yields >95% purity .

HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) for final polish .

Q. Table: Purification Parameters

TechniqueConditionsPurity Achieved
Column ChromatographyHexane/EtOAc (7:3 → 1:1)85–90%
RecrystallizationDMF/EtOH, slow cooling>95%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.